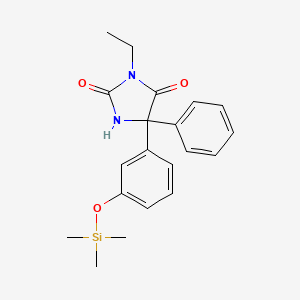
3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The compound has a molecular mass of 368.155619158 daltons .
Preparation Methods
The synthesis of 3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the imidazolidine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic properties, including anticonvulsant and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds to 3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione include other imidazolidine-2,4-diones such as:
- 3-Ethyl-5-phenylimidazolidine-2,4-dione
- 5-Phenyl-5-(4-trimethylsiloxyphenyl)imidazolidine-2,4-dione These compounds share similar structural features but differ in the presence and position of substituents. The uniqueness of this compound lies in its specific trimethylsilyloxy group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
57326-24-6 |
|---|---|
Molecular Formula |
C20H24N2O3Si |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H24N2O3Si/c1-5-22-18(23)20(21-19(22)24,15-10-7-6-8-11-15)16-12-9-13-17(14-16)25-26(2,3)4/h6-14H,5H2,1-4H3,(H,21,24) |
InChI Key |
XUFVGXMBIVBJNG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC(=CC=C3)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


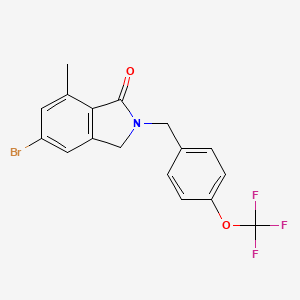
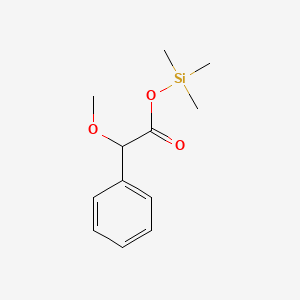
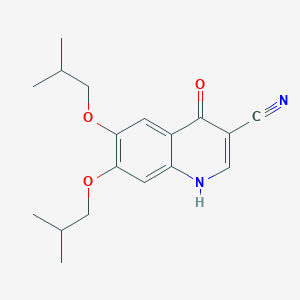

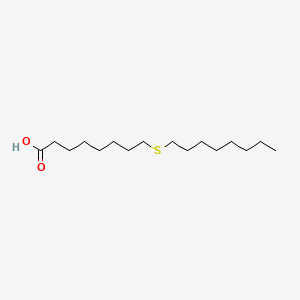
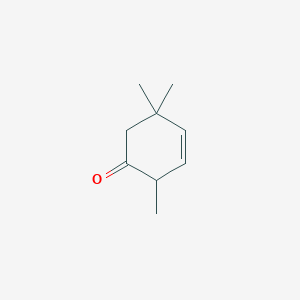
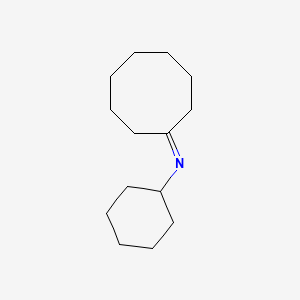
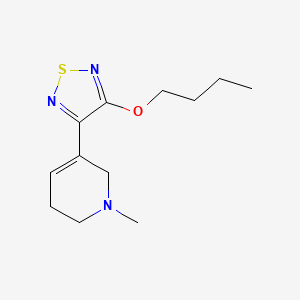
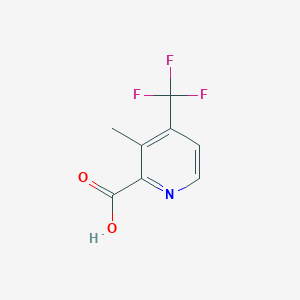
![2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)
![3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13939633.png)
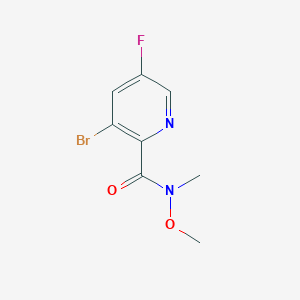
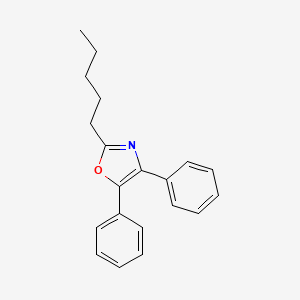
![4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid](/img/structure/B13939661.png)
